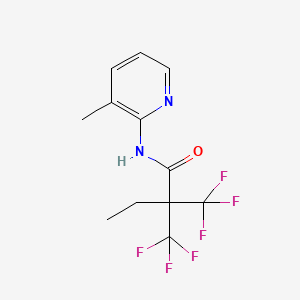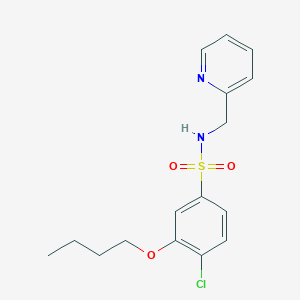![molecular formula C19H13ClF3NO2 B4973570 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide inhibits the JAK/STAT pathway by specifically targeting JAK2, which is a tyrosine kinase that activates STAT3. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide binds to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation of STAT3. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to reduce the production of inflammatory cytokines and alleviate the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide is its specificity towards JAK2, which allows for the selective inhibition of the JAK/STAT pathway without affecting other signaling pathways. However, one limitation of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
1. Combination therapy: N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been shown to synergize with other chemotherapeutic agents in cancer treatment. Future studies can investigate the potential of combining N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide with other targeted therapies to improve treatment outcomes.
2. Development of more potent inhibitors: Although N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide is a potent inhibitor of JAK2, its low solubility and selectivity for JAK2 limit its therapeutic potential. Future studies can focus on developing more potent and selective inhibitors of the JAK/STAT pathway.
3. Investigation of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide in other diseases: While N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been extensively studied in cancer and inflammation, its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases remain largely unexplored. Future studies can investigate the role of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide in these diseases.
In conclusion, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide is a small molecule inhibitor that targets the JAK/STAT pathway and has potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Its specificity towards JAK2 and ability to induce apoptosis and inhibit cell proliferation make it a promising candidate for further development as a targeted therapy. Future studies can focus on developing more potent inhibitors of the JAK/STAT pathway and investigating the potential of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide in other diseases.
Méthodes De Synthèse
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide involves the reaction of 4-chloro-2-trifluoromethylaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been widely used in scientific research to investigate the role of the JAK/STAT pathway in various diseases. It has been shown to inhibit the activation of STAT3, which is a key transcription factor involved in the development and progression of cancer. N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In addition to cancer, N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide has also been studied for its potential therapeutic applications in inflammation and autoimmune diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO2/c1-26-17-9-12-5-3-2-4-11(12)8-14(17)18(25)24-16-7-6-13(20)10-15(16)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMAZBXRXNCFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)
![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)


![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)